Fluoromethalone

Description

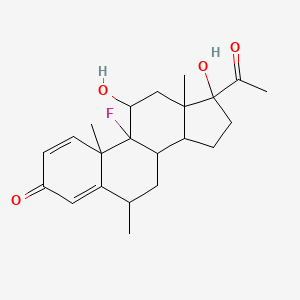

Structure

2D Structure

Properties

Molecular Formula |

C22H29FO4 |

|---|---|

Molecular Weight |

376.5 g/mol |

IUPAC Name |

17-acetyl-9-fluoro-11,17-dihydroxy-6,10,13-trimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one |

InChI |

InChI=1S/C22H29FO4/c1-12-9-17-15-6-8-21(27,13(2)24)20(15,4)11-18(26)22(17,23)19(3)7-5-14(25)10-16(12)19/h5,7,10,12,15,17-18,26-27H,6,8-9,11H2,1-4H3 |

InChI Key |

FAOZLTXFLGPHNG-UHFFFAOYSA-N |

Canonical SMILES |

CC1CC2C3CCC(C3(CC(C2(C4(C1=CC(=O)C=C4)C)F)O)C)(C(=O)C)O |

Synonyms |

Cortisdin Efflumidex Flucon Flucon, Isopto Fluor Op Fluor-Op Fluoro Ophtal Fluoro-Ophtal Fluorometholone Fluoropos FML FML Forte FML Liquifilm Isopto Flucon PMS Fluorometholone PMS-Fluorometholone |

Origin of Product |

United States |

Foundational & Exploratory

Fluorometholone molecular structure and chemical properties

An In-depth Technical Guide to Fluorometholone (B1672912): Molecular Structure and Chemical Properties

Introduction

Fluorometholone is a synthetic glucocorticoid, a class of corticosteroids, primarily utilized for its potent anti-inflammatory properties.[1] It is a member of the class of glucocorticoids that is a Δ¹-progesterone substituted at key positions to enhance its activity.[2] Commonly administered as an ophthalmic suspension, it is indicated for the treatment of corticosteroid-responsive inflammation of the palpebral and bulbar conjunctiva, cornea, and the anterior segment of the globe.[2][3] Its therapeutic effect is approximately 40 times that of hydrocortisone (B1673445) when applied topically.[4] This guide provides a detailed overview of its molecular structure, chemical properties, mechanism of action, and relevant experimental protocols for its characterization.

Molecular Structure and Identification

Fluorometholone is a fluorinated steroid characterized by a pregna-1,4-diene-3,20-dione skeleton.[5] Its structure includes a fluoro group at position 9, hydroxy groups at positions 11β and 17, and a methyl group at position 6α.[2]

Chemical Identifiers:

-

IUPAC Name: (6S,8S,9R,10S,11S,13S,14S,17R)-17-acetyl-9-fluoro-11,17-dihydroxy-6,10,13-trimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one[2][6]

-

CAS Number: 426-13-1[7]

-

SMILES: C[C@H]1C[C@H]2[C@@H]3CC--INVALID-LINK--C=C4)C)F)O)C">C@@(C(=O)C)O[6]

A derivative, Fluorometholone Acetate, is formed by the condensation of the 17-hydroxy group with acetic acid.[9]

Physicochemical Properties

Fluorometholone presents as a white to off-white crystalline powder.[5][7] Its quantitative physicochemical properties are summarized in the table below.

| Property | Value | Source |

| Molecular Weight | 376.46 g/mol | [7] |

| Melting Point | 292-303 °C | [4][7] |

| Boiling Point (Predicted) | 527.1 ± 50.0 °C | [4][7] |

| Water Solubility | 30 mg/L (at 25 °C) | [4][7] |

| Solubility in Solvents | Slightly soluble in DMSO, Methanol, and Pyridine. Practically insoluble in ether. | [4][5][7] |

| pKa (Predicted) | 12.50 ± 0.70 | [4][7] |

| Density (Estimate) | 1.0573 | [4][7] |

| Optical Rotation | +52 to +60° (c=1, pyridine) | [4][7] |

| Refractive Index | 55° (C=1, Pyridine) | [4][7] |

Mechanism of Action and Signaling Pathway

Fluorometholone's anti-inflammatory action is mediated through its activity as a Corticosteroid Hormone Receptor Agonist.[2][6] The mechanism involves the modulation of gene expression to control the inflammatory response.

Corticosteroids like fluorometholone are thought to act by inducing phospholipase A₂ inhibitory proteins, known as lipocortins.[2][5] These proteins regulate the biosynthesis of potent inflammatory mediators, such as prostaglandins (B1171923) and leukotrienes, by inhibiting the release of their common precursor, arachidonic acid.[2][10] Arachidonic acid is liberated from membrane phospholipids (B1166683) by the enzyme phospholipase A₂.[2][10]

The signaling cascade proceeds as follows:

-

Cellular Entry and Receptor Binding: Fluorometholone penetrates the cell membrane and binds to specific cytoplasmic glucocorticoid receptors (GR).[11][12]

-

Nuclear Translocation: This binding forms a steroid-receptor complex which then translocates into the cell nucleus.[11][12]

-

Gene Expression Modulation: Within the nucleus, the complex binds to Glucocorticoid Response Elements (GREs) on the DNA.[11][12]

-

Anti-inflammatory Protein Synthesis: This interaction stimulates the transcription of genes encoding anti-inflammatory proteins, such as lipocortin-1.[12]

-

Inhibition of Inflammatory Mediators: Lipocortin-1 inhibits phospholipase A₂, blocking the release of arachidonic acid and subsequently suppressing the production of prostaglandins and leukotrienes.[12]

-

Suppression of Inflammatory Response: The overall effect is the inhibition of edema, fibrin (B1330869) deposition, capillary dilation, and the migration of leukocytes, which are hallmarks of inflammation.[2][5]

Caption: Fluorometholone's anti-inflammatory signaling pathway.

Experimental Protocols and Characterization

The characterization and formulation of fluorometholone involve various analytical and pharmaceutical techniques. Due to its low aqueous solubility, developing effective delivery systems like nanosuspensions is a key area of research.[13]

Preparation of Fluorometholone Nanosuspension

A common method to enhance the ocular bioavailability of poorly soluble drugs like fluorometholone is through nanosuspension formulation using a precipitation method.[14]

Methodology:

-

Organic Phase Preparation: An accurate quantity of Fluorometholone is dissolved in a suitable organic solvent, such as methanol.[14]

-

Aqueous Phase Preparation: A polymer (e.g., Hydroxypropyl Methylcellulose - HPMC) and a stabilizer (e.g., Polyvinyl Alcohol - PVA) are dissolved in water.[14]

-

Precipitation: The organic phase is injected into the aqueous phase under high-speed homogenization. This causes the drug to precipitate as nanoparticles.

-

Sterilization: The final nanosuspension is sterilized, for example, by autoclaving at 121°C for 20 minutes.[14]

-

Characterization: The resulting nanosuspension is characterized for particle size, zeta potential, and in-vitro drug release.[14]

Caption: Experimental workflow for nanosuspension preparation.

In Vitro Bioequivalence and Physicochemical Characterization

Regulatory bodies like the FDA provide guidance for establishing the bioequivalence of generic fluorometholone ophthalmic suspensions. This often involves comparing the test product to a Reference Listed Drug (RLD).

Methodology:

-

Formulation Comparison (Q1/Q2): The test and reference formulations must be qualitatively (Q1) and quantitatively (Q2) the same, meaning they use the same inactive ingredients in nearly the same concentrations.[15]

-

Comparative Physicochemical Characterization: At least three batches of both test and reference products are compared for:

-

In Vitro Drug Release: Comparative in vitro drug release studies are performed to ensure similar release profiles.[15]

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is a standard technique for the determination and quantification of fluorometholone in various formulations and biological samples.

Example HPLC Method for Fluorometholone:

-

Column: TSKgel ODS-100V column (4.6×150 mm).[16]

-

Mobile Phase: 70% methanol.[16]

-

Flow Rate: 0.8 mL/min.[16]

-

Detection Wavelength: 254 nm.[16]

-

Column Temperature: 35°C.[16]

-

Internal Standard: Butyl p-hydroxybenzoate can be used as an internal standard for quantification.[16]

Conclusion

Fluorometholone is a well-characterized synthetic corticosteroid with a defined molecular structure and a clear mechanism of anti-inflammatory action. Its physicochemical properties, particularly its low water solubility, present formulation challenges that are actively addressed through advanced drug delivery technologies like nanosuspensions. The analytical methods for its characterization are robust, ensuring quality and therapeutic equivalence for its use in treating ocular inflammation. This guide provides foundational technical information for researchers and professionals in drug development.

References

- 1. selleckchem.com [selleckchem.com]

- 2. Fluorometholone | C22H29FO4 | CID 9878 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Fluorometholone | Glucocorticoid Receptor | TargetMol [targetmol.com]

- 4. Fluorometholone CAS#: 426-13-1 [m.chemicalbook.com]

- 5. drugs.com [drugs.com]

- 6. Fluorometholon | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 7. Fluorometholone | 426-13-1 [chemicalbook.com]

- 8. Fluorometholone - Wikipedia [en.wikipedia.org]

- 9. Fluorometholone Acetate | C24H31FO5 | CID 240767 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. accessdata.fda.gov [accessdata.fda.gov]

- 11. What is the mechanism of Fluorometholone? [synapse.patsnap.com]

- 12. What is the mechanism of Fluorometholone Acetate? [synapse.patsnap.com]

- 13. mdpi.com [mdpi.com]

- 14. saspublishers.com [saspublishers.com]

- 15. accessdata.fda.gov [accessdata.fda.gov]

- 16. dovepress.com [dovepress.com]

The Synthesis and Discovery of Fluorometholone: A Technical Guide

Abstract

Fluorometholone (B1672912) (6α-methyl-9α-fluoro-11β,17α-dihydroxypregna-1,4-diene-3,20-dione) is a potent synthetic glucocorticoid widely utilized in ophthalmology for its anti-inflammatory properties.[1][2] This document provides a comprehensive technical overview of the synthesis of fluorometholone, detailing various synthetic pathways and key experimental protocols. Additionally, it chronicles the historical discovery and development of this important corticosteroid. This guide is intended for researchers, scientists, and professionals in drug development, offering in-depth chemical data, procedural insights, and historical context.

Historical Discovery and Development

The development of fluorometholone can be traced back to the extensive research in corticosteroid chemistry in the mid-20th century. The Upjohn Company (now part of Pfizer) was at the forefront of this research and is credited with the earliest development of fluorometholone.[3] Key patents filed in the late 1950s by Lincoln, Schneider, and Spero laid the groundwork for its synthesis and therapeutic application.[4]

Early studies in 1959 highlighted the potent anti-inflammatory action of fluorometholone and its derivatives, particularly for topical application on the skin and in the eyes.[3] A significant clinical advantage that emerged was its comparatively lower impact on intraocular pressure compared to other corticosteroids like dexamethasone, a crucial factor in its widespread adoption in ophthalmic medicine.[3]

The following diagram illustrates the key milestones in the discovery and development of fluorometholone.

Caption: A timeline of the key events in the discovery and development of fluorometholone.

Synthetic Pathways of Fluorometholone

Several synthetic routes for fluorometholone have been developed over the years, often starting from readily available steroid precursors. A common strategy involves the introduction of the 6α-methyl and 9α-fluoro groups onto a pregnane (B1235032) skeleton.

One notable pathway begins with 6-methyl-17-hydroxyl-1,4,9-triene-pregna-3,20-diketone. This route is advantageous as it avoids some of the complexities and lower yields associated with earlier methods that started from 6-methyl fluoride (B91410) hydrocortisone.[3] The key steps in this more recent synthesis involve a 9,11-epoxidation followed by a ring-opening reaction with hydrogen fluoride.[3]

The general workflow for a common synthesis of fluorometholone is depicted below.

Caption: A simplified workflow for a common synthetic route to fluorometholone.

Key Synthetic Transformations

The synthesis of fluorometholone involves several critical chemical transformations. Below are detailed protocols for the key steps as described in the patent literature.

2.1.1. 9,11-Epoxidation

The formation of the 9,11-epoxide intermediate is a crucial step. This is typically a two-stage process involving an initial halogenation followed by treatment with a base to form the epoxide ring.

-

Experimental Protocol:

-

The starting material, 6-methyl-17-hydroxyl-1,4,9-triene-pregna-3,20-diketone, is dissolved in an appropriate organic solvent.

-

A halogenating agent (e.g., dibromohydantoin, bromosuccinimide) and an acid catalyst (e.g., perchloric acid, fluoroboric acid) are added to the solution.[5] The reaction mixture is maintained at a low temperature (0-5 °C) for 2.5 to 3.5 hours.[5]

-

After the halogenation is complete, an alkali solution (e.g., sodium hydroxide (B78521), potassium carbonate) is added to the reaction mixture.[5] This is kept at 0-5 °C for an additional 2-3.5 hours to facilitate the formation of the 9,11-epoxy intermediate.[5]

-

The product is then isolated through standard workup procedures.

-

2.1.2. 9,11-Ring Opening with Hydrogen Fluoride

The introduction of the 9α-fluoro group is achieved by the ring-opening of the 9,11-epoxide with hydrogen fluoride.

-

Experimental Protocol:

-

The 9,11-epoxy intermediate is dissolved in a suitable solvent.

-

The solution is cooled to a low temperature, typically between -30 °C and 0 °C.[5]

-

A solution of hydrogen fluoride (e.g., 70% aqueous HF) is slowly added to the reaction mixture.[5] The reaction is maintained at this low temperature for several hours until completion, which is monitored by thin-layer chromatography (TLC).[5]

-

Upon completion, the reaction is quenched by the addition of a base (e.g., potassium hydroxide solution) to neutralize the excess acid.[5]

-

The fluorometholone product is then precipitated, filtered, washed, and dried.

-

Quantitative Data

The following tables summarize the quantitative data for the synthesis of fluorometholone and its acetate (B1210297) derivative as reported in a representative patent.[5]

Table 1: Reaction Yields and Purity

| Step | Product | Yield (%) | Purity (HPLC, %) |

| Dechlorination | Compound III | 92.8 | 95.7 |

| Epoxidation | Compound VIII | 84.5 | 96.3 |

| Ring Opening | Fluorometholone Acetate | 88.1 | 98.0 |

| Hydrolysis | Fluorometholone | 93.0 | 98.2 |

Table 2: Physical and Spectroscopic Data

| Compound | Melting Point (°C) | Molecular Formula | Molecular Weight ( g/mol ) |

| Fluorometholone | 288 (decomposes)[6] | C₂₂H₂₉FO₄ | 376.5[4] |

| Fluorometholone Acetate | 202-205[7] | C₂₄H₃₁FO₅ | 418.5[8] |

Conclusion

The synthesis and development of fluorometholone represent a significant advancement in the field of medicinal chemistry, particularly in the development of safer topical corticosteroids. The synthetic routes, while complex, have been refined over time to improve efficiency and yield. The historical context of its discovery underscores the importance of targeted chemical modification to enhance therapeutic profiles, in this case, achieving potent anti-inflammatory effects with a reduced risk of side effects. This guide provides a foundational technical understanding for professionals engaged in the ongoing research and development of steroidal anti-inflammatory drugs.

References

- 1. researchgate.net [researchgate.net]

- 2. Fluorometholone - Wikipedia [en.wikipedia.org]

- 3. CN101397325A - Preparation of fluorometholone and derivatives thereof - Google Patents [patents.google.com]

- 4. Fluorometholone | C22H29FO4 | CID 9878 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. CN110845563A - Fluorometholone and fluorometholone acetate and preparation method thereof - Google Patents [patents.google.com]

- 6. Development and Evaluation of a Water Soluble Fluorometholone Eye Drop Formulation Employing Polymeric Micelle - PMC [pmc.ncbi.nlm.nih.gov]

- 7. EP0170500A2 - Novel 9 alpha-fluoro- or chloro-corticosteroid esters and a process for their preparation - Google Patents [patents.google.com]

- 8. Fluorometholone Acetate | C24H31FO5 | CID 240767 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Structure-Activity Relationship of Fluorometholone and Its Analogs: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fluorometholone (B1672912), a synthetic glucocorticoid, is a cornerstone in the topical treatment of ocular inflammation. Its chemical structure, characterized by a 9α-fluoro substituent and a 6α-methyl group on the progesterone (B1679170) backbone, has been systematically modified to optimize its therapeutic index. This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of fluorometholone and its analogs, focusing on the impact of structural modifications on glucocorticoid receptor (GR) binding, anti-inflammatory potency, and pharmacokinetic properties. We delve into the experimental methodologies used to evaluate these compounds and present available quantitative data to elucidate the chemical features driving their biological activity.

Introduction

Fluorometholone (6α-methyl-9α-fluoro-11β,17α-dihydroxypregna-1,4-diene-3,20-dione) is a potent corticosteroid used primarily in ophthalmology to manage inflammatory conditions of the eye.[1] Its efficacy stems from its action as a glucocorticoid receptor (GR) agonist.[2] Like other corticosteroids, its therapeutic utility is a balance between its desired anti-inflammatory effects and potential side effects, such as an increase in intraocular pressure (IOP). The development of fluorometholone analogs has been driven by the goal of enhancing anti-inflammatory potency while minimizing adverse effects. This guide explores the intricate relationship between the chemical structure of fluorometholone derivatives and their biological activity.

Mechanism of Action: The Glucocorticoid Receptor Signaling Pathway

The anti-inflammatory effects of fluorometholone and its analogs are mediated through their interaction with the glucocorticoid receptor, a member of the nuclear receptor superfamily.[3] The canonical signaling pathway is initiated by the binding of the steroid to the cytoplasmic GR, which exists in a complex with heat shock proteins (HSPs). Ligand binding induces a conformational change in the GR, leading to the dissociation of HSPs and the translocation of the activated GR-ligand complex into the nucleus.[4]

Within the nucleus, the GR dimerizes and binds to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes. This interaction modulates gene transcription, leading to the increased expression of anti-inflammatory proteins, such as lipocortin-1, and the decreased expression of pro-inflammatory mediators, including cytokines, chemokines, and adhesion molecules.[4] Lipocortin-1 inhibits phospholipase A2, thereby blocking the release of arachidonic acid and the subsequent production of prostaglandins (B1171923) and leukotrienes, which are key players in the inflammatory cascade.[4]

Caption: Glucocorticoid Receptor Signaling Pathway of Fluorometholone.

Structure-Activity Relationship (SAR) Analysis

The anti-inflammatory potency of fluorometholone and its analogs is intricately linked to their molecular structure. Key structural features that influence GR binding affinity and biological activity include substitutions at the 9α, 6α, and 17α positions.

The Importance of the 9α-Fluoro and 6α-Methyl Groups

The presence of a fluorine atom at the 9α position is a critical determinant of glucocorticoid activity. This modification increases the electro-negativity of the C-9 position, which potentiates the anti-inflammatory activity of the steroid. The 9α-fluoro group also influences the conformation of the steroid backbone, enhancing its affinity for the glucocorticoid receptor.[5]

The 6α-methyl group in fluorometholone also contributes to its enhanced potency. This substitution can hinder the metabolic inactivation of the A-ring, thereby prolonging the drug's half-life and duration of action.

Modifications at the 17α-Position: The Ester Analogs

The 17α-hydroxyl group of fluorometholone is a key site for modification, with esterification being a common strategy to modulate the drug's physicochemical properties and biological activity.

Fluorometholone Acetate (B1210297): The most well-studied analog is fluorometholone 17-acetate. The addition of the acetate group significantly increases the lipophilicity of the molecule.[4] This enhanced lipophilicity facilitates better penetration through the cornea, leading to higher intraocular concentrations and, consequently, greater anti-inflammatory efficacy.[4] Clinical studies have demonstrated that 0.1% fluorometholone acetate is significantly more effective than 0.1% fluorometholone in treating external ocular inflammation and has a comparable efficacy to 1.0% prednisolone (B192156) acetate.[1]

Other 17α-Esters: While less data is available for other esters, patents describe the synthesis of fluorometholone 17-propionate, 17-butyrate, and 17-valerate.[6] Generally, increasing the chain length of the ester group can further enhance lipophilicity, which may lead to altered penetration and duration of action. However, a direct correlation between ester chain length and anti-inflammatory potency for fluorometholone analogs has not been extensively quantified in publicly available literature.

Metabolism and Activity of Metabolites

Fluorometholone undergoes metabolic reduction of the 20-keto group to form 20α- and 20β-dihydrofluorometholone. These metabolites have a significantly lower affinity for the glucocorticoid receptor, estimated to be about 100-fold less than the parent compound.[7] This rapid conversion to less active metabolites in ocular tissues may contribute to the lower propensity of fluorometholone to cause a significant increase in intraocular pressure compared to other potent corticosteroids.

Quantitative Data

While a comprehensive set of directly comparable quantitative data for a series of fluorometholone analogs is limited in the public domain, the following table summarizes the available information.

| Compound | Glucocorticoid Receptor Binding Affinity (IC50) | In Vivo Anti-inflammatory Potency | Reference(s) |

| Fluorometholone | 0.31 nM (in one study) | Effective | [7] |

| Fluorometholone Acetate | Not explicitly reported, but implied to be high | Significantly more potent than fluorometholone; comparable to 1.0% prednisolone acetate | [1] |

| 20α-Dihydrofluorometholone | ~100-fold lower than fluorometholone | Significantly less active | [7] |

Note: The IC50 value for fluorometholone should be interpreted with caution as it is from a single source and may vary depending on the assay conditions.

Experimental Protocols

The evaluation of fluorometholone and its analogs involves a variety of in vitro and in vivo assays to determine their pharmacological profile.

Glucocorticoid Receptor Binding Assay (Competitive Radioligand Binding)

This assay measures the affinity of a compound for the glucocorticoid receptor.

Principle: The assay is based on the competition between a radiolabeled glucocorticoid (e.g., [³H]dexamethasone) and the unlabeled test compound for binding to the GR.

Protocol Outline:

-

Preparation of GR source: A cytosolic extract containing GR is prepared from a suitable cell line (e.g., A549 human lung carcinoma cells) or tissue.

-

Incubation: A constant concentration of the GR-containing cytosol and [³H]dexamethasone is incubated with varying concentrations of the unlabeled test compound.

-

Separation: The bound and free radioligand are separated using a method like dextran-coated charcoal adsorption or filtration.

-

Quantification: The amount of bound radioactivity is measured using a scintillation counter.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibition constant (Ki) can then be calculated using the Cheng-Prusoff equation.

Caption: Workflow for a Glucocorticoid Receptor Binding Assay.

Glucocorticoid Receptor Transactivation Assay

This assay measures the ability of a compound to activate GR-mediated gene expression.

Principle: Cells are transfected with a reporter gene (e.g., luciferase) under the control of a promoter containing GREs. The ability of a test compound to induce the expression of the reporter gene is then measured.

Protocol Outline:

-

Cell Culture and Transfection: A suitable cell line (e.g., HeLa or A549) is co-transfected with a GR expression vector and a GRE-luciferase reporter plasmid.

-

Treatment: The transfected cells are treated with varying concentrations of the test compound.

-

Cell Lysis and Luciferase Assay: After an incubation period, the cells are lysed, and the luciferase activity is measured using a luminometer.

-

Data Analysis: The dose-response curve is plotted to determine the EC50 value, which is the concentration of the compound that produces 50% of the maximal response.

Caption: Workflow for a Glucocorticoid Receptor Transactivation Assay.

In Vivo Anti-inflammatory Assay: Croton Oil-Induced Ear Edema in Mice

This is a common animal model to assess the topical anti-inflammatory activity of corticosteroids.

Principle: Croton oil, a potent irritant, is applied to the mouse ear to induce an inflammatory response characterized by edema. The ability of a topically applied test compound to reduce this edema is measured.[8]

Protocol Outline:

-

Animal Model: Male Swiss mice are typically used.

-

Induction of Inflammation: A solution of croton oil in a suitable vehicle (e.g., acetone) is applied to the inner surface of the right ear of each mouse. The left ear serves as a control.

-

Treatment: The test compound, dissolved in the croton oil solution or applied separately, is administered to the right ear. A control group receives the vehicle only.

-

Measurement of Edema: After a specific time period (e.g., 6 hours), the mice are euthanized, and a circular section is punched from both ears. The weight difference between the right and left ear punches is a measure of the edema.[8]

-

Data Analysis: The percentage inhibition of edema by the test compound is calculated relative to the control group.

Caption: Workflow for the Croton Oil-Induced Ear Edema Assay.

Synthesis of Fluorometholone Analogs

The synthesis of fluorometholone and its 17α-ester analogs typically starts from a suitable steroid precursor. A general scheme for the esterification of the 17α-hydroxyl group is outlined below.

General Procedure for 17α-Esterification: Fluorometholone is reacted with an appropriate acid anhydride (B1165640) (e.g., acetic anhydride, propionic anhydride) in the presence of an acid catalyst, such as p-toluenesulfonic acid, in a suitable solvent.[6] The reaction mixture is typically heated to drive the reaction to completion. After cooling, the product is isolated by precipitation in water, followed by filtration, drying, and recrystallization.

For example, the synthesis of fluorometholone-17-propionate involves reacting fluorometholone with propionic anhydride and propionic acid in the presence of p-toluenesulfonic acid.[6]

Conclusion

The structure-activity relationship of fluorometholone and its analogs highlights the critical role of specific structural modifications in determining their anti-inflammatory potency and pharmacokinetic profile. The 9α-fluoro and 6α-methyl groups are essential for high glucocorticoid receptor affinity and metabolic stability. Esterification of the 17α-hydroxyl group, particularly with an acetate moiety, significantly enhances lipophilicity and corneal penetration, leading to improved topical efficacy. While a comprehensive quantitative SAR for a broad range of fluorometholone analogs is not yet fully established, the available data clearly indicates that targeted chemical modifications can be effectively used to optimize the therapeutic properties of this important class of corticosteroids. Further research focusing on the systematic variation of the 17α-ester and other positions, coupled with detailed pharmacological evaluation, will be invaluable for the design of next-generation anti-inflammatory steroids with improved efficacy and safety profiles.

References

- 1. Fluorometholone acetate. A new ophthalmic derivative of fluorometholone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Fluorometholone acetate - Wikipedia [en.wikipedia.org]

- 3. benchchem.com [benchchem.com]

- 4. What is the mechanism of Fluorometholone Acetate? [synapse.patsnap.com]

- 5. EP2246359A1 - Process for obtaining fluorometholone and intermediates therefor - Google Patents [patents.google.com]

- 6. CN101397325A - Preparation of fluorometholone and derivatives thereof - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Fluorometholone's Modulation of the NF-κB Signaling Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorometholone (B1672912) (FML) is a synthetic glucocorticoid renowned for its potent anti-inflammatory properties, particularly in ophthalmic applications. Its therapeutic efficacy stems from its ability to modulate various inflammatory cascades, with the Nuclear Factor-kappa B (NF-κB) signaling pathway being a primary target. This technical guide provides an in-depth exploration of the molecular mechanisms by which fluorometholone exerts its inhibitory effects on the NF-κB pathway, supported by quantitative data, detailed experimental protocols, and visual representations of the involved biological processes.

Core Mechanism of Action

Fluorometholone, like other corticosteroids, functions by binding to the cytosolic glucocorticoid receptor (GR). Upon ligand binding, the GR translocates to the nucleus, where it modulates the expression of target genes. The anti-inflammatory effects of fluorometholone are largely attributed to its interference with the NF-κB signaling pathway, a central regulator of inflammatory responses.

Studies have demonstrated that fluorometholone treatment leads to a significant reduction in the activity of the NF-κB signaling pathway in human corneal epithelial cells (HCECs) and mouse corneal epithelia.[1] This inhibition is a key component of its anti-inflammatory action.

The interaction of the FML-activated GR with the NF-κB pathway occurs through several proposed mechanisms:

-

Direct Interaction with NF-κB Subunits: The activated glucocorticoid receptor can physically interact with the p65 subunit of NF-κB.[2] This interaction is thought to interfere with the ability of p65 to bind to DNA and initiate the transcription of pro-inflammatory genes.

-

Induction of IκBα Expression: Glucocorticoids can upregulate the expression of IκBα, the primary inhibitor of NF-κB. Increased levels of IκBα lead to the sequestration of NF-κB in the cytoplasm, preventing its translocation to the nucleus and subsequent activation of target genes.

-

Competition for Coactivators: Both GR and NF-κB require common coactivator proteins, such as CREB-binding protein (CBP)/p300, to initiate gene transcription. It is hypothesized that the activated GR competes with NF-κB for these limited coactivators, thereby repressing NF-κB-mediated transcription.

Quantitative Data on NF-κB Modulation

The inhibitory effect of fluorometholone on the NF-κB pathway has been quantified in various studies. The following table summarizes key quantitative findings. Note: Specific quantitative data from the primary literature on the direct IC50 of fluorometholone on NF-κB is limited. The data presented is based on observed reductions in downstream signaling components.

| Parameter | Cell Type | Treatment | Result | Reference |

| NF-κB Pathway Activity | Human Corneal Epithelial Cells (HCECs) & Mouse Corneal Epithelia | Fluorometholone (FML) | Significant reduction in downstream NF-κB signaling. | [1] |

| p65 Nuclear Translocation | Human Corneal Epithelial Cells (HCECs) | TNF-α stimulation with and without FML | FML is expected to inhibit TNF-α-induced p65 nuclear translocation. | Inferred from glucocorticoid mechanism |

| IκBα Protein Levels | Human Corneal Epithelial Cells (HCECs) | Fluorometholone (FML) | FML is expected to increase IκBα protein levels. | Inferred from glucocorticoid mechanism |

| NF-κB Target Gene Expression (e.g., IL-6, IL-8) | Human Corneal Epithelial Cells (HCECs) | TNF-α stimulation with and without FML | FML is expected to suppress TNF-α-induced expression of IL-6 and IL-8. | Inferred from glucocorticoid mechanism |

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the molecular interactions and experimental procedures, the following diagrams have been generated using the Graphviz DOT language.

Figure 1: Fluorometholone's modulation of the NF-κB signaling pathway.

Figure 2: General experimental workflow for studying FML's effect on NF-κB.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the investigation of fluorometholone's effect on the NF-κB signaling pathway.

Cell Culture and Treatment

-

Cell Line: Human Corneal Epithelial Cells (HCECs) are a relevant cell line for these studies.

-

Culture Conditions: Cells are typically cultured in a suitable medium, such as Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics, at 37°C in a humidified atmosphere with 5% CO₂.

-

Stimulation: To activate the NF-κB pathway, cells are stimulated with a pro-inflammatory cytokine, commonly Tumor Necrosis Factor-alpha (TNF-α), at a concentration of approximately 10 ng/mL for a specified duration (e.g., 30 minutes to 24 hours) depending on the endpoint being measured.

-

Fluorometholone Treatment: Cells are pre-treated with varying concentrations of fluorometholone (e.g., 0.1, 1, 10 µM) for a period (e.g., 1-2 hours) before stimulation with TNF-α. A vehicle control (e.g., DMSO) is run in parallel.

Western Blotting for NF-κB Pathway Proteins

-

Cell Lysis: After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay kit.

-

SDS-PAGE and Transfer: Equal amounts of protein (e.g., 20-30 µg) are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: The membrane is blocked with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific for:

-

Phospho-NF-κB p65 (Ser536)

-

Total NF-κB p65

-

Phospho-IκBα (Ser32)

-

Total IκBα

-

GAPDH or β-actin (as a loading control)

-

-

Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Real-Time Quantitative PCR (RT-qPCR) for NF-κB Target Genes

-

RNA Extraction: Total RNA is extracted from treated cells using a suitable kit (e.g., RNeasy Mini Kit, Qiagen).

-

cDNA Synthesis: First-strand cDNA is synthesized from an equal amount of RNA (e.g., 1 µg) using a reverse transcription kit.

-

qPCR: qPCR is performed using a SYBR Green-based master mix and specific primers for NF-κB target genes such as IL-6 and IL-8. A housekeeping gene, such as GAPDH or ACTB, is used for normalization.

-

Example Primer Sequences (Human):

-

IL-6 Forward: 5'-TCCATCCAGTTGCCTTCTTG-3'

-

IL-6 Reverse: 5'-AAGCCTCCGACTTGTGAAGT-3'

-

IL-8 Forward: 5'-ATGACTTCCAAGCTGGCCGTGGCT-3'

-

IL-8 Reverse: 5'-TCTCAGCCCTCTTCAAAAACTTCTC-3'

-

GAPDH Forward: 5'-GAAGGTGAAGGTCGGAGTCA-3'

-

GAPDH Reverse: 5'-GAAGATGGTGATGGGATTTC-3'

-

-

-

Data Analysis: The relative gene expression is calculated using the 2-ΔΔCt method.

Immunofluorescence for p65 Nuclear Translocation

-

Cell Seeding: HCECs are seeded on glass coverslips in a 24-well plate.

-

Treatment: Cells are treated as described in the "Cell Culture and Treatment" section.

-

Fixation and Permeabilization: Cells are fixed with 4% paraformaldehyde for 15 minutes and then permeabilized with 0.25% Triton X-100 in PBS for 10 minutes.

-

Blocking: Cells are blocked with 1% BSA in PBS for 30 minutes.

-

Primary Antibody Incubation: Cells are incubated with a primary antibody against NF-κB p65 for 1-2 hours at room temperature.

-

Secondary Antibody Incubation: After washing, cells are incubated with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488 or 594) for 1 hour in the dark.

-

Counterstaining and Mounting: Nuclei are counterstained with DAPI. The coverslips are then mounted on microscope slides.

-

Imaging: Images are captured using a fluorescence microscope. The nuclear translocation of p65 is assessed by observing the co-localization of the p65 signal with the DAPI signal.

Conclusion

Fluorometholone effectively modulates the NF-κB signaling pathway, a cornerstone of its anti-inflammatory action. The primary mechanisms involve the interaction of the activated glucocorticoid receptor with key components of the NF-κB cascade, leading to the suppression of pro-inflammatory gene expression. The experimental protocols detailed in this guide provide a robust framework for researchers to further investigate and quantify the intricate molecular interactions between fluorometholone and this critical inflammatory pathway. A deeper understanding of these mechanisms will continue to inform the development of more targeted and effective anti-inflammatory therapies.

References

- 1. Fluorometholone inhibits corneal epithelial proliferation, migration via targeting Rho GTPases: RhoA, Rac1, and Cdc42 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Physical association and functional antagonism between the p65 subunit of transcription factor NF-kappa B and the glucocorticoid receptor - PMC [pmc.ncbi.nlm.nih.gov]

Fluorometholone's Impact on Rho GTPase Signaling in Corneal Cells: A Technical Guide

Abstract

Fluorometholone (FML), a synthetic corticosteroid, is widely utilized in ophthalmology to manage ocular inflammation.[1][2] Its therapeutic effects are primarily attributed to the modulation of inflammatory responses by binding to glucocorticoid receptors and altering gene expression.[2][3][4] Recent research has elucidated a specific molecular mechanism through which FML impacts corneal epithelial cells (CECs), involving the significant downregulation of the Rho GTPase signaling network. This guide provides an in-depth analysis of the impact of Fluorometholone on RhoA, Rac1, and Cdc42, key regulators of the actin cytoskeleton, and their downstream signaling pathways in corneal cells. The findings summarized herein demonstrate that FML inhibits CEC proliferation and migration by suppressing the Rho GTPase-Erk/NF-κB signaling axis, providing a molecular basis for its clinical efficacy and potential side effects, such as delayed wound healing.[1][5]

Introduction: Rho GTPases in Corneal Homeostasis

The Rho family of small GTP-binding proteins, including RhoA, Rac1, and Cdc42, are critical regulators of various cellular processes essential for corneal health and wound healing.[6] They act as molecular switches, cycling between an active GTP-bound and an inactive GDP-bound state to control actin cytoskeleton dynamics, cell adhesion, migration, and proliferation.[6]

-

RhoA is primarily associated with the formation of contractile actin-myosin stress fibers and focal adhesions.[6]

-

Rac1 and Cdc42 are involved in the formation of lamellipodia and filopodia, respectively, which are protrusions that drive cell migration.[6][7]

Given their central role, the Rho GTPase signaling pathways are crucial for the re-epithelialization process following corneal injury.[6][8] Dysregulation of this network can impair wound healing and other vital corneal functions.

Fluorometholone is a glucocorticoid frequently prescribed for ocular conditions such as post-surgical inflammation and dry eye disease.[1] While its anti-inflammatory properties are well-established, its precise effects on the cellular machinery of the cornea are an area of active investigation. This document synthesizes the current understanding of how FML directly modulates Rho GTPase signaling in corneal epithelial cells.

Signaling Pathway Analysis

Studies have demonstrated that Fluorometholone treatment leads to a significant downregulation of key Rho GTPases—RhoA, Rac1, and Cdc42—in human corneal epithelial cells (HCECs).[5] This upstream inhibition has a cascading effect, leading to the suppression of downstream signaling pathways, notably the Erk and NF-κB pathways. The culmination of this molecular cascade is the inhibition of cellular processes vital for corneal wound healing: cell proliferation and migration.[5]

Quantitative Data Summary

Research has quantitatively assessed the impact of Fluorometholone on corneal epithelial cells. The treatment significantly inhibits key cellular functions and downregulates the expression of associated proteins. The following tables summarize these findings based on published results.[5]

Table 1: Effect of FML on Corneal Epithelial Cell Functions

| Cellular Process | Assay Type | Result |

| Cell Proliferation | EdU Staining | Significantly Inhibited |

| Cell Migration | Scratch Assay | Significantly Inhibited |

| Wound Healing | In vivo Corneal Wound Model | Significantly Inhibited |

| Cell Viability | MTS Assay | Significantly Inhibited |

Table 2: Effect of FML on Gene and Protein Expression

| Target Molecule | Analysis Method | Result |

| RhoA | Western Blot, RT-qPCR | Remarkable Downregulation |

| Rac1 | Western Blot, RT-qPCR | Remarkable Downregulation |

| Cdc42 | Western Blot, RT-qPCR | Remarkable Downregulation |

| Erk Pathway | Western Blot | Reduction in Expression |

| NF-κB Pathway | Western Blot | Reduction in Expression |

Experimental Protocols

The following methodologies are based on the key experiments used to determine the effects of Fluorometholone on corneal cells.[5]

Overall Experimental Workflow

The investigation into FML's effects on corneal cells involved a multi-faceted approach, combining in vitro assays on human cell lines with in vivo animal models and analysis of clinical samples.

Cell Culture and FML Treatment

-

Cell Line: Human corneal epithelial cells (HCECs) are cultured.

-

Media: Cells are maintained in appropriate growth medium, typically a defined keratinocyte serum-free medium supplemented with growth factors.

-

Incubation: Cultures are maintained at 37°C in a humidified atmosphere with 5% CO₂.

-

Treatment: Sub-confluent cells are treated with 0.1% Fluorometholone (FML) for specified time periods (e.g., 24-48 hours) before analysis. A vehicle control group is run in parallel.

Cell Proliferation (EdU Staining)

-

Treatment: HCECs are seeded in 96-well plates and treated with FML as described above.

-

EdU Labeling: 5-ethynyl-2'-deoxyuridine (B1671113) (EdU), a thymidine (B127349) analog, is added to the culture medium for a 2-hour incubation period, allowing it to be incorporated into the DNA of proliferating cells.

-

Fixation & Permeabilization: Cells are fixed with 4% paraformaldehyde and permeabilized with 0.5% Triton X-100.

-

Click-iT Reaction: A reaction cocktail containing a fluorescent azide (B81097) (e.g., Alexa Fluor 488) is added, which covalently binds to the EdU alkyne group.

-

Nuclear Staining: Cell nuclei are counterstained with a DNA dye such as Hoechst 33342.

-

Imaging: Plates are imaged using a high-content screening system or fluorescence microscope. The percentage of EdU-positive cells is quantified.

Cell Migration (Scratch Assay)

-

Monolayer Culture: HCECs are grown to full confluency in 6-well plates.

-

Scratch Creation: A sterile 200 µL pipette tip is used to create a linear "scratch" or wound in the cell monolayer.

-

Treatment: The medium is replaced with fresh medium containing either FML or vehicle control.

-

Imaging: Images of the scratch are captured at time 0 and at subsequent time points (e.g., 12, 24 hours) using an inverted microscope.

-

Analysis: The area of the scratch is measured using image analysis software (e.g., ImageJ). The rate of wound closure is calculated to determine cell migration speed.

Western Blot Analysis

-

Protein Extraction: Following FML treatment, cells are lysed using RIPA buffer containing protease and phosphatase inhibitors.

-

Quantification: Total protein concentration is determined using a BCA protein assay.

-

Electrophoresis: Equal amounts of protein (e.g., 20-30 µg) are separated by molecular weight using SDS-PAGE.

-

Transfer: Proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking & Antibody Incubation: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) to prevent non-specific binding. It is then incubated overnight at 4°C with primary antibodies specific for RhoA, Rac1, Cdc42, phospho-Erk, Erk, NF-κB, and a loading control (e.g., GAPDH or β-actin).

-

Secondary Antibody & Detection: The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry: Band intensities are quantified using image analysis software and normalized to the loading control.

Discussion and Implications

The evidence strongly indicates that Fluorometholone exerts an inhibitory effect on corneal epithelial cell proliferation and migration by targeting the Rho GTPase signaling network.[5] This mechanism provides a molecular explanation for the clinical observation that corticosteroids can delay corneal wound healing, a known side effect of their use.[1]

For researchers and drug development professionals, these findings are significant for several reasons:

-

Target Identification: The RhoA, Rac1, and Cdc42 proteins are confirmed as molecular targets of FML in the cornea. This opens avenues for developing more selective glucocorticoids that might retain anti-inflammatory properties while minimizing anti-proliferative effects on the epithelium.

-

Biomarker Development: The expression levels of these Rho GTPases or their downstream effectors in patient tear samples could potentially serve as biomarkers to monitor treatment response or predict wound healing outcomes.[5][9]

-

Therapeutic Strategy: Understanding this pathway is crucial when FML is used to treat conditions involving abnormal epithelial hyperplasia, as is common after certain refractive surgeries.[5] The drug's efficacy in these situations is directly linked to its ability to suppress the proliferative signals mediated by Rho GTPases.

Conversely, in cases of corneal ulcers or large epithelial defects where rapid re-epithelialization is critical, the use of FML may be contraindicated due to its inhibitory effect on this essential repair pathway. This highlights the need for a balanced therapeutic approach, weighing the anti-inflammatory benefits against the potential for impaired healing.

Conclusion

Fluorometholone inhibits corneal epithelial cell proliferation and migration through a mechanism involving the marked downregulation of the Rho GTPases: RhoA, Rac1, and Cdc42. This leads to the subsequent suppression of the pro-proliferative and pro-migratory Erk and NF-κB signaling pathways. This detailed understanding provides a crucial framework for optimizing the clinical use of FML, guiding future drug development efforts, and exploring novel therapeutic strategies for managing corneal diseases.

References

- 1. clinicaltrials.eu [clinicaltrials.eu]

- 2. What is the mechanism of Fluorometholone? [synapse.patsnap.com]

- 3. What is the mechanism of Fluorometholone Acetate? [synapse.patsnap.com]

- 4. Fluorometholone | C22H29FO4 | CID 9878 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Fluorometholone inhibits corneal epithelial proliferation, migration via targeting Rho GTPases: RhoA, Rac1, and Cdc42 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Rho kinases regulate corneal epithelial wound healing - PMC [pmc.ncbi.nlm.nih.gov]

- 7. iovs.arvojournals.org [iovs.arvojournals.org]

- 8. Role of small GTPase Rho in regulating corneal epithelial wound healing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. visionrd.com [visionrd.com]

The Role of Fluorometholone in Inhibiting Phospholipase A2: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fluorometholone (B1672912), a synthetic glucocorticoid, is a potent anti-inflammatory agent widely used in ophthalmology. Its mechanism of action is multifaceted, but a core component of its anti-inflammatory effect lies in the inhibition of phospholipase A2 (PLA2). This inhibition is not typically a direct enzymatic interaction but rather an indirect process mediated by the induction of intracellular proteins. This technical guide delineates the molecular pathways through which fluorometholone exerts its inhibitory effects on PLA2, provides relevant quantitative data for a comparable glucocorticoid, details the experimental protocols necessary to investigate these mechanisms, and presents visual diagrams of the key signaling and experimental workflows.

Introduction: The Central Role of Phospholipase A2 in Inflammation

Phospholipase A2 (PLA2) comprises a superfamily of enzymes that play a critical role in initiating the inflammatory cascade. These enzymes catalyze the hydrolysis of the sn-2 ester bond of membrane phospholipids, releasing arachidonic acid and lysophospholipids.[1] Arachidonic acid is a crucial precursor for the synthesis of potent pro-inflammatory mediators, including prostaglandins (B1171923) and leukotrienes, through the cyclooxygenase (COX) and lipoxygenase (LOX) pathways, respectively.[2][3] Consequently, the inhibition of PLA2 is a key therapeutic target for anti-inflammatory drugs.

Fluorometholone, as a corticosteroid, is thought to exert its anti-inflammatory effects by modulating the production of these downstream mediators.[2][4] A primary mechanism for this is the inhibition of PLA2, which reduces the availability of the arachidonic acid substrate.[2]

Mechanism of Action: Indirect Inhibition of Phospholipase A2

The prevailing scientific consensus is that fluorometholone, like other glucocorticoids, inhibits phospholipase A2 through an indirect mechanism involving the synthesis of intermediary proteins.[2]

-

Receptor Binding and Nuclear Translocation : Fluorometholone, being lipophilic, penetrates the cell membrane and binds to cytosolic glucocorticoid receptors (GR).[4]

-

Gene Transcription Modulation : This ligand-receptor complex translocates to the nucleus, where it binds to glucocorticoid response elements (GREs) on the DNA.[2][4] This interaction upregulates the transcription of specific anti-inflammatory genes.[4]

-

Induction of Annexin A1 (Lipocortin-1) : A key protein synthesized in response to glucocorticoid stimulation is Annexin A1 (formerly known as Lipocortin-1).[5] Annexin A1 is a 37-kDa protein that belongs to a superfamily of calcium-dependent phospholipid-binding proteins.[5]

-

Inhibition of Phospholipase A2 : Annexin A1 then inhibits the activity of phospholipase A2.[5] While the precise mechanism of this inhibition has been debated, evidence points towards a specific interaction between Annexin A1 and PLA2, rather than a simple depletion of the phospholipid substrate.[6] This inhibition prevents the release of arachidonic acid from the cell membrane.[2]

Beyond this primary pathway, glucocorticoids have also been shown to suppress the expression of PLA2 at both the mRNA and protein levels, representing a secondary, longer-term anti-inflammatory effect.[7][8]

Signaling Pathway of Fluorometholone-Mediated PLA2 Inhibition

Caption: Fluorometholone's indirect inhibition of PLA2 via Annexin A1 induction.

Quantitative Data on Glucocorticoid Inhibition of Phospholipase A2

However, to provide a quantitative context for the anti-inflammatory potency of glucocorticoids on the PLA2 pathway, data for dexamethasone (B1670325), a well-studied and potent corticosteroid, are presented below. Dexamethasone has been shown to suppress both PLA2 expression and activity.

| Glucocorticoid | Cell Type | Assay Type | Concentration | Effect | Reference |

| Dexamethasone | Rat Cultured Smooth Muscle Cells | PLA2 Release | 10 nM | Almost complete block of forskolin-induced PLA2 release | [7] |

| Dexamethasone | Rat Cultured Smooth Muscle Cells | PLA2 Release | 100 nM | Almost complete block of TNF-induced PLA2 release | [7] |

| Dexamethasone | Rat Intestinal Epithelial Cells | cPLA2 mRNA Expression | Not Specified | 75% repression of basal cPLA2 mRNA expression | [8] |

| Dexamethasone | Mouse Macrophages | PLA2-85 Protein Level | 10 nM (20h) | Reduction to ~35% of control levels | [9] |

Experimental Protocols

To investigate the role of fluorometholone in inhibiting phospholipase A2, a series of in vitro experiments are required. The following protocols provide a framework for these investigations.

Phospholipase A2 Activity Assay (Fluorometric)

This protocol is designed to measure the enzymatic activity of PLA2 in cell lysates after treatment with fluorometholone.

Principle: This assay utilizes a synthetic thiophospholipid substrate. Active PLA2 cleaves this substrate, producing a lysothiophospholipid that reacts with a fluorogenic probe to generate a highly fluorescent product, which can be measured.

Materials:

-

Cell culture of interest (e.g., human corneal epithelial cells)

-

Fluorometholone

-

Cell lysis buffer

-

Phospholipase A2 Activity Assay Kit (e.g., Abcam ab273268 or similar)

-

96-well microplate (black with a clear bottom)

-

Fluorometric microplate reader (Ex/Em = 388/513 nm)

Procedure:

-

Cell Culture and Treatment: Plate cells at a desired density and allow them to adhere overnight. Treat cells with varying concentrations of fluorometholone (e.g., 0.1 nM, 1 nM, 10 nM, 100 nM) and a vehicle control for a specified time (e.g., 24 hours).

-

Cell Lysate Preparation: After treatment, wash cells with PBS and lyse them according to the assay kit's instructions.

-

Protein Quantification: Determine the protein concentration of each cell lysate using a standard protein assay (e.g., BCA assay).

-

Assay Reaction: In a 96-well plate, add the reaction mixture containing the assay buffer, substrate, and fluorogenic probe to each well.

-

Initiation of Reaction: Add an equal amount of protein from each cell lysate to the respective wells to initiate the enzymatic reaction. Include a positive control (purified PLA2) and a negative control (lysis buffer only).

-

Measurement: Immediately begin measuring the fluorescence intensity at regular intervals (e.g., every 2 minutes for 30-60 minutes) using a microplate reader.

-

Data Analysis: Calculate the rate of reaction (change in fluorescence over time) for each sample. Normalize the PLA2 activity to the protein concentration of the lysate. Compare the PLA2 activity in fluorometholone-treated cells to the vehicle-treated control.

Western Blot for Annexin A1 Expression

This protocol is used to determine if fluorometholone treatment increases the protein expression of Annexin A1.

Principle: Proteins from cell lysates are separated by size via gel electrophoresis, transferred to a membrane, and then probed with an antibody specific to Annexin A1. A secondary antibody conjugated to an enzyme allows for chemiluminescent detection.

Materials:

-

Cell lysates from fluorometholone-treated and control cells (prepared as in 4.1)

-

SDS-PAGE gels

-

Electrophoresis and transfer apparatus

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody: Rabbit anti-Annexin A1

-

Secondary antibody: HRP-conjugated Goat anti-Rabbit

-

Loading control antibody (e.g., anti-GAPDH or anti-β-actin)

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Sample Preparation: Mix cell lysates with Laemmli sample buffer and heat to denature the proteins.

-

Gel Electrophoresis: Load equal amounts of protein per lane onto an SDS-PAGE gel and run the gel to separate proteins by molecular weight.

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary anti-Annexin A1 antibody (at the manufacturer's recommended dilution) overnight at 4°C.

-

Washing: Wash the membrane several times with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Repeat the washing steps.

-

Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system.

-

Stripping and Reprobing: The membrane can be stripped and reprobed with a loading control antibody to ensure equal protein loading.

-

Densitometry Analysis: Quantify the band intensities to determine the relative expression of Annexin A1 in treated versus control samples.

Hypothetical Experimental Workflow

References

- 1. [PDF] Comparative study of the intraocular pressure effects of fluorometholone 0.1% versus dexamethasone 0.1%. | Semantic Scholar [semanticscholar.org]

- 2. Fluorometholone | C22H29FO4 | CID 9878 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Phospholipase A2 inhibitors as potential anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. What is the mechanism of Fluorometholone? [synapse.patsnap.com]

- 5. mdpi.com [mdpi.com]

- 6. Annexin-I inhibits phospholipase A2 by specific interaction, not by substrate depletion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Glucocorticoids suppress group II phospholipase A2 production by blocking mRNA synthesis and post-transcriptional expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Inhibition of cytoplasmic phospholipase A2 expression by glucocorticoids in rat intestinal epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Dexamethasone down-regulates the 85 kDa phospholipase A2 in mouse macrophages and suppresses its activation - PMC [pmc.ncbi.nlm.nih.gov]

Fluorometholone's Anti-Inflammatory Mechanism: A Deep Dive into Cytokine and Chemokine Modulation

For Immediate Release

[City, State] – [Date] – A comprehensive technical guide released today offers researchers, scientists, and drug development professionals an in-depth look at the influence of the synthetic corticosteroid fluorometholone (B1672912) on the production of cytokines and chemokines, key mediators of inflammation. This whitepaper provides a detailed analysis of the molecular mechanisms, quantitative effects, and experimental methodologies related to fluorometholone's anti-inflammatory action, with a particular focus on its application in ocular inflammation.

Fluorometholone, a potent glucocorticoid receptor agonist, is widely used in ophthalmology to manage inflammatory conditions.[1] Its therapeutic efficacy stems from its ability to modulate the intricate signaling pathways that govern the expression of pro-inflammatory and anti-inflammatory molecules. This guide synthesizes current research to present a clear and structured overview of this process.

Core Mechanism of Action: Genomic Regulation

At the cellular level, fluorometholone exerts its anti-inflammatory effects primarily through the genomic pathway. Upon entering the target cell, it binds to the cytosolic glucocorticoid receptor (GR). This binding event triggers a conformational change in the receptor, leading to its dissociation from a chaperone protein complex and subsequent translocation into the nucleus.[1]

Once inside the nucleus, the fluorometholone-GR complex can influence gene expression in two main ways:

-

Transactivation: The complex binds to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of anti-inflammatory genes. This interaction enhances the transcription of genes encoding for anti-inflammatory proteins such as lipocortin-1, which in turn inhibits phospholipase A2 and the downstream production of inflammatory mediators like prostaglandins (B1171923) and leukotrienes.

-

Transrepression: The fluorometholone-GR complex can interfere with the activity of pro-inflammatory transcription factors, most notably Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1).[2] This interference, often occurring through direct protein-protein interactions, prevents these transcription factors from binding to their respective DNA response elements, thereby downregulating the expression of a wide array of pro-inflammatory cytokines, chemokines, and adhesion molecules.

dot

Caption: Glucocorticoid Receptor Signaling Pathway of Fluorometholone.

Quantitative Impact on Cytokine and Chemokine Production

Fluorometholone has been demonstrated to significantly suppress the production of key pro-inflammatory cytokines and chemokines in various ocular cell types. The following tables summarize the quantitative data from in vitro studies, highlighting the potent anti-inflammatory effects of fluorometholone.

Table 1: Effect of Unpreserved Fluorometholone (FML) on Pro-inflammatory Cytokine Expression in Human Corneal Epithelial Cells (HCECs) with Induced Dry Eye

| Cytokine | Treatment Group | Mean Expression (%) ± SD | P-value |

| TNF-α | Preserved FML | 21.3 ± 3.3 | < 0.05 |

| Unpreserved FML | 14.1 ± 1.3 | < 0.05 | |

| IL-6 | Preserved FML | 31.4 ± 1.5 | < 0.05 |

| Unpreserved FML | 21.4 ± 2.1 | < 0.05 |

Data adapted from a study comparing the effects of preserved and unpreserved fluorometholone on inflammatory protein expression in a mouse model of dry eye. The expression levels are relative to the benzalkonium chloride (BAC)-treated group.[3]

Table 2: Effect of Fluorometholone on Monocyte Chemoattractant Protein-1 (MCP-1) in Glaucoma Patients Undergoing Trabeculectomy

| Patient Group | Outcome | Odds Ratio (OR) | 95% Confidence Interval (CI) | P-value |

| High Pre-operative MCP-1 | Required Post-operative Intervention (FML vs. No FML) | 0.22 | 0.049 - 0.95 | 0.042 |

This study suggests that pre-operative treatment with fluorometholone eye drops improves post-operative outcomes in glaucoma patients with elevated pre-operative tear MCP-1 levels, indicating an inhibitory effect on this chemokine.[4][5][6]

Detailed Experimental Protocols

To ensure the reproducibility and further investigation of fluorometholone's effects, this guide provides detailed methodologies for key experiments cited.

In Vitro Model of Dry Eye and Immunofluorescence Staining

This protocol describes the induction of dry eye in a mouse model and the subsequent analysis of inflammatory cytokine expression in corneal tissues.

-

Induction of Dry Eye:

-

Administer 0.2% benzalkonium chloride (BAC) topically to the eyes of mice three times daily for two weeks to induce dry eye conditions.

-

-

Fluorometholone Treatment:

-

Divide the mice into treatment groups: Normal Saline, BAC, Preserved FML (0.1%), and Unpreserved FML (0.1%).

-

Apply the respective treatments topically to the eyes three times daily for the following two weeks.

-

-

Tissue Preparation:

-

Euthanize the mice and enucleate the eyes.

-

Fix the corneal tissues in 10% formalin and embed them in paraffin.

-

Section the paraffin-embedded tissues for histological examination.

-

-

Immunofluorescence Staining:

-

Deparaffinize and rehydrate the corneal tissue sections.

-

Perform antigen retrieval using a citrate (B86180) buffer.

-

Block non-specific binding sites with a blocking solution (e.g., bovine serum albumin).

-

Incubate the sections with primary antibodies against TNF-α and IL-6 overnight at 4°C.

-

Wash the sections with phosphate-buffered saline (PBS).

-

Incubate with fluorescently labeled secondary antibodies for 1-2 hours at room temperature.

-

Mount the sections with a mounting medium containing a nuclear counterstain (e.g., DAPI).

-

Visualize and quantify the fluorescence intensity using a fluorescence microscope and image analysis software.[3]

-

dot

Caption: Experimental Workflow for the In Vivo Dry Eye Model.

Quantification of Cytokines in Tear Samples using Multiplex Bead Assay

This protocol outlines the procedure for measuring the concentration of multiple cytokines in human tear samples.

-

Tear Sample Collection:

-

Collect tear samples from the inferior tear meniscus using a capillary tube.

-

Store the collected samples at -80°C until analysis.

-

-

Sample Preparation:

-

Thaw the tear samples on ice.

-

Centrifuge the samples to remove any debris.

-

Dilute the tear samples with the assay buffer provided in the multiplex bead assay kit.

-

-

Multiplex Bead Assay:

-

Use a commercially available multiplex bead-based immunoassay kit (e.g., Bio-Plex).

-

Prepare the antibody-coupled magnetic beads and add them to a 96-well plate.

-

Add the diluted tear samples and standards to the wells.

-

Incubate the plate to allow the cytokines to bind to the capture antibodies on the beads.

-

Wash the beads to remove unbound components.

-

Add the biotinylated detection antibodies and incubate.

-

Add streptavidin-phycoerythrin and incubate.

-

Resuspend the beads in the assay buffer.

-

-

Data Acquisition and Analysis:

-

Analyze the plate on a multiplex array reader (e.g., Bio-Plex 200 system).

-

The instrument will differentiate the beads by their color and quantify the fluorescence of the reporter molecule.

-

Generate a standard curve for each cytokine and calculate the concentration of each cytokine in the tear samples.[4][6]

-

The Role of NF-κB and AP-1 Signaling Pathways

The inhibitory effect of fluorometholone on cytokine and chemokine production is intricately linked to its modulation of the NF-κB and AP-1 signaling pathways. These pathways are central to the inflammatory response, and their suppression is a key aspect of fluorometholone's therapeutic action.

-

NF-κB Pathway: In an unstimulated cell, NF-κB is held inactive in the cytoplasm by an inhibitory protein called IκB. Inflammatory stimuli, such as those from Toll-like receptors (TLRs), lead to the phosphorylation and subsequent degradation of IκB. This frees NF-κB to translocate to the nucleus, where it binds to specific DNA sequences and activates the transcription of numerous pro-inflammatory genes, including those for TNF-α, IL-1β, IL-6, and various chemokines. Fluorometholone, through the activated GR, can increase the expression of IκBα, thereby enhancing the sequestration of NF-κB in the cytoplasm and preventing its pro-inflammatory actions.[2]

-

AP-1 Pathway: The AP-1 transcription factor is a dimer composed of proteins from the Jun and Fos families. It is activated by a variety of stimuli, including growth factors and inflammatory cytokines, through the mitogen-activated protein kinase (MAPK) signaling cascade. Once activated, AP-1 translocates to the nucleus and promotes the expression of genes involved in inflammation and tissue remodeling. The activated GR can physically interact with and inhibit the function of c-Jun and c-Fos, the key components of the AP-1 complex, thus repressing the expression of AP-1-dependent pro-inflammatory genes.

dot

Caption: Inhibition of NF-κB and AP-1 Signaling by Fluorometholone.

This technical guide provides a foundational understanding of how fluorometholone modulates cytokine and chemokine production. The detailed protocols and quantitative data presented herein are intended to facilitate further research and development in the field of anti-inflammatory therapeutics. By elucidating the intricate molecular mechanisms, this guide aims to support the scientific community in harnessing the full potential of fluorometholone and similar compounds for the treatment of inflammatory diseases.

References

- 1. What is the mechanism of Fluorometholone Acetate? [synapse.patsnap.com]

- 2. Fluorometholone inhibits corneal epithelial proliferation, migration via targeting Rho GTPases: RhoA, Rac1, and Cdc42 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Comparison of the Efficacy of Fluorometholone With and Without Benzalkonium Chloride in Ocular Surface Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Study of Effects of Topical Fluorometholone on Tear MCP-1 in Eyes Undergoing Trabeculectomy: Effect on Early Trabeculectomy Outcomes in Asian Glaucoma Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Study of Effects of Topical Fluorometholone on Tear MCP-1 in Eyes Undergoing Trabeculectomy: Effect on Early Trabeculectomy Outcomes in Asian Glaucoma Patients - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Dual Mechanisms of Fluorometholone: A Technical Guide to its Genomic and Non-Genomic Effects

For Immediate Release

A Deep Dive into the Molecular Mechanisms of a Widely Used Ophthalmic Corticosteroid

This in-depth technical guide serves as a resource for researchers, scientists, and drug development professionals, providing a comprehensive understanding of the genomic and non-genomic effects of the synthetic glucocorticoid, fluorometholone (B1672912). By elucidating its dual mechanisms of action, this whitepaper aims to facilitate further research and development in the field of ophthalmology and beyond.

Introduction

Fluorometholone is a potent corticosteroid widely utilized in ophthalmology for its anti-inflammatory properties.[1][2][3] Its therapeutic efficacy stems from its ability to modulate the intricate signaling pathways that govern inflammation. Like other glucocorticoids, fluorometholone exerts its effects through two distinct, yet interconnected, pathways: a well-characterized genomic pathway that involves the regulation of gene expression, and a more rapidly initiated non-genomic pathway that influences cellular signaling cascades.[4][5] Understanding the nuances of these dual mechanisms is paramount for optimizing therapeutic strategies and developing novel anti-inflammatory agents.

The Genomic Effects of Fluorometholone: A Transcriptional Symphony

The genomic actions of fluorometholone are mediated through the classical glucocorticoid receptor (GR) signaling pathway.[6][7] These effects, which typically manifest over hours, involve the direct modulation of gene transcription, leading to the suppression of pro-inflammatory mediators and the upregulation of anti-inflammatory proteins.[8][9]

The canonical genomic pathway unfolds as follows:

-

Ligand Binding: Fluorometholone, being lipophilic, readily diffuses across the cell membrane and binds to the cytosolic glucocorticoid receptor (GR), which is held in an inactive state in a complex with heat shock proteins (HSPs).[8]

-

Conformational Change and Nuclear Translocation: Upon binding, the GR undergoes a conformational change, dissociates from the HSP complex, and translocates into the nucleus.[6]

-

Gene Regulation: In the nucleus, the activated GR dimerizes and interacts with specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes.[8] This interaction can lead to:

-

Transactivation: The GR homodimer binds to GREs to increase the transcription of anti-inflammatory genes, such as annexin (B1180172) A1 (lipocortin-1), which inhibits phospholipase A2 and subsequently the production of inflammatory mediators like prostaglandins (B1171923) and leukotrienes.[7][8]

-

Transrepression: The activated GR can also repress the transcription of pro-inflammatory genes without directly binding to DNA. It achieves this by physically interacting with and inhibiting the activity of pro-inflammatory transcription factors, most notably Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1).[10][11][12] This interference prevents these factors from driving the expression of cytokines, chemokines, and adhesion molecules that fuel the inflammatory cascade.

-

A study on conjunctival and corneal epithelial cells demonstrated that fluorometholone (25-100 nM) increases the gene expression of MUC1, MUC4, MUC16, and MUC19 through the activation of glucocorticoid receptors.[13] Furthermore, a study on tear protein expression in patients with dry eye disease found that fluorometholone treatment led to changes in the expression of inflammatory proteins, including complement C3 and calmodulin-like 5.[14]

Diagram of the Genomic Signaling Pathway of Fluorometholone

Genomic signaling pathway of Fluorometholone.

The Non-Genomic Effects of Fluorometholone: Rapid Cellular Modulation

In addition to its genomic actions, fluorometholone can elicit rapid, non-transcriptional effects that occur within minutes.[4][5] These non-genomic actions are often initiated at the cell membrane or within the cytoplasm and involve the modulation of various signaling kinases.

The mechanisms underlying non-genomic effects are multifaceted and can be broadly categorized as:

-

Membrane-Bound GR (mGR) Mediated Effects: A subpopulation of GRs is localized to the plasma membrane. The binding of fluorometholone to these mGRs can rapidly trigger intracellular signaling cascades.

-

Cytosolic GR (cGR) Mediated Effects: The cytosolic GR, upon ligand binding, can interact directly with and modulate the activity of signaling proteins without translocating to the nucleus.

-

Nonspecific Membrane Effects: At high concentrations, glucocorticoids may exert effects through physicochemical interactions with cellular membranes.

A key non-genomic pathway influenced by fluorometholone involves the Mitogen-Activated Protein Kinase (MAPK) and NF-κB signaling pathways . A recent study demonstrated that fluorometholone treatment in human corneal epithelial cells leads to a significant downregulation of RhoA, Rac1, and Cdc42, which are small GTPases that act as upstream regulators of MAPK pathways.[15] This downregulation, in turn, suppresses the downstream Erk and NF-κB signaling pathways, contributing to the inhibition of cell proliferation and migration.[15]

Diagram of the Non-Genomic Signaling Pathway of Fluorometholone

Non-genomic signaling pathway of Fluorometholone.

Quantitative Data Summary

The following tables summarize the available quantitative data for fluorometholone and other relevant glucocorticoids. It is important to note that direct comparative data for fluorometholone across all parameters is limited in the public domain.

Table 1: Glucocorticoid Receptor Binding Affinity

| Compound | Relative Binding Affinity (RBA) vs. Dexamethasone | Ki (nM) | Assay Method |

| Fluorometholone | Data not consistently reported | Data not consistently reported | - |

| Dexamethasone | 100 | 5.5 | Radioligand Binding |

| Prednisolone | 13 | 1.5 | Radioligand Binding |

Note: Relative binding affinity can vary between studies and experimental conditions.

Table 2: Anti-Inflammatory Potency

| Compound (0.1% concentration) | Reduction in PMN Migration (in rabbit corneas) |

| Fluorometholone | Equivalent to 1.0% Prednisolone or 0.2% Dexamethasone |

| Clobetasone Butyrate | Effective, but weak |

PMN: Polymorphonuclear leukocytes[16]

Experimental Protocols

This section provides an overview of the methodologies used to investigate the genomic and non-genomic effects of glucocorticoids like fluorometholone.